2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride
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Overview
Description
2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride is a chemical compound with a complex structure that includes methoxy groups, an ethylamino group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Phenoxyacetamide Core: This step involves the reaction of 2-methoxyphenol with chloroacetyl chloride in the presence of a base to form 2-methoxyphenoxyacetamide.
Introduction of the Amino Group: The next step involves the reaction of the phenoxyacetamide with 2-methoxyethylamine to introduce the amino group.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]ethylamine.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Industry: Employed in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy and amino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetamide
- **2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]ethanol
- **2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetic acid
Uniqueness
2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4.ClH/c1-17-6-5-15-8-10-3-4-11(12(7-10)18-2)19-9-13(14)16;/h3-4,7,15H,5-6,8-9H2,1-2H3,(H2,14,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJQAHHPXIFVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OCC(=O)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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